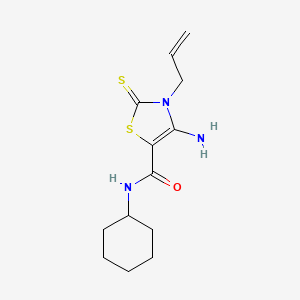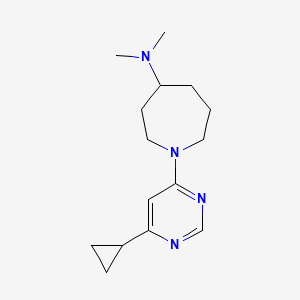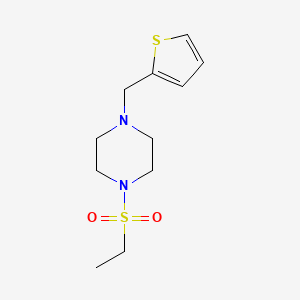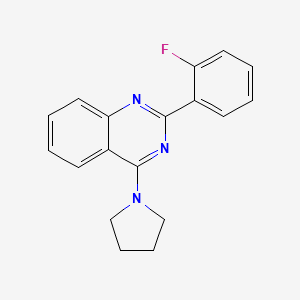![molecular formula C21H24N2O2 B5692014 N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5692014.png)
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide, also known as DEC, is a synthetic compound that belongs to the family of chromane derivatives. DEC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation.
作用机制
The mechanism of action of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide involves the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB signaling pathway. N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to inhibit the activity of these pathways, leading to the inhibition of cell growth, proliferation, and survival. In addition, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to induce apoptosis by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, proliferation, and survival, the induction of apoptosis, the reduction of pro-inflammatory cytokines, and the improvement of cognitive function. In addition, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to have low toxicity and high bioavailability, making it a promising candidate for therapeutic applications.
实验室实验的优点和局限性
The advantages of using N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in lab experiments include its low toxicity, high bioavailability, and well-defined synthesis method. However, the limitations of using N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in lab experiments include the lack of standardized protocols for its use and the need for further research to optimize its therapeutic potential.
未来方向
There are several future directions for the research on N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide. First, further studies are needed to optimize the synthesis method and purity of the compound. Second, more research is needed to investigate the therapeutic potential of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in various diseases, including cancer, neurological disorders, and inflammation. Third, studies are needed to investigate the pharmacokinetics and pharmacodynamics of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in vivo. Fourth, studies are needed to investigate the potential drug-drug interactions of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide with other therapeutic agents. Finally, studies are needed to investigate the potential side effects and toxicity of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide in vivo.
合成方法
The synthesis of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide involves the reaction between 3,4-dihydroquinoline and chroman-3-carboxylic acid chloride in the presence of a base, such as triethylamine. The resulting compound is then treated with ethylenediamine to form the final product, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide. The synthesis of N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been reported in various research articles, and the purity and yield of the compound have been optimized for its use in scientific research.
科学研究应用
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurological disorders, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In inflammation research, N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.
属性
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(18-14-17-7-2-4-10-20(17)25-15-18)22-11-13-23-12-5-8-16-6-1-3-9-19(16)23/h1-4,6-7,9-10,18H,5,8,11-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQRVCBDUZBQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CCNC(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dihydroquinolin-1(2H)-yl)ethyl]chromane-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5691939.png)


![3-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-4-piperidinyl]-1,3-oxazolidin-2-one](/img/structure/B5691971.png)

![N-benzyl-2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5691987.png)
![4-[(4-chloro-3,5-dimethylphenoxy)acetyl]morpholine](/img/structure/B5691992.png)

![4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5692022.png)

![[(3aS*,9bS*)-2-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5692026.png)
![(1S,4R)-2-(2,6-dichlorobenzyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5692028.png)
